Cas no 2228236-54-0 (tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate)

Tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a methoxy-substituted aromatic ring with a 2-methylbut-3-yn-2-yl side chain. This compound is particularly useful in organic synthesis, especially in peptide and pharmaceutical research, where the Boc group serves as a temporary amine protector under acidic conditions. The methoxy and alkyne functionalities offer additional reactivity for further modifications, such as cross-coupling or click chemistry. Its structural complexity and stability make it a valuable intermediate for constructing advanced molecular frameworks with precision. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate structure
2228236-54-0 structure
商品名:tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate
CAS番号:2228236-54-0
MF:C17H23NO3
メガワット:289.369425058365
CID:6463710
PubChem ID:165656308

tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate
    • 2228236-54-0
    • tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
    • EN300-1892843
    • インチ: 1S/C17H23NO3/c1-8-17(5,6)13-11-12(20-7)9-10-14(13)18-15(19)21-16(2,3)4/h1,9-11H,2-7H3,(H,18,19)
    • InChIKey: LPQWJNDMQHLJQZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1C(C#C)(C)C)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 289.16779360g/mol
  • どういたいしつりょう: 289.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1892843-2.5g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
2.5g
$2828.0 2023-09-18
Enamine
EN300-1892843-1.0g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
1g
$1442.0 2023-06-02
Enamine
EN300-1892843-0.25g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
0.25g
$1328.0 2023-09-18
Enamine
EN300-1892843-5g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
5g
$4184.0 2023-09-18
Enamine
EN300-1892843-5.0g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
5g
$4184.0 2023-06-02
Enamine
EN300-1892843-10.0g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
10g
$6205.0 2023-06-02
Enamine
EN300-1892843-0.05g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
0.05g
$1212.0 2023-09-18
Enamine
EN300-1892843-0.1g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
0.1g
$1269.0 2023-09-18
Enamine
EN300-1892843-0.5g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
0.5g
$1385.0 2023-09-18
Enamine
EN300-1892843-1g
tert-butyl N-[4-methoxy-2-(2-methylbut-3-yn-2-yl)phenyl]carbamate
2228236-54-0
1g
$1442.0 2023-09-18

tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate 関連文献

tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamateに関する追加情報

Introduction to Tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate (CAS No. 2228236-54-0)

Tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228236-54-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its tert-butyl group, the 4-methoxy substituent, and the presence of a 2-methylbut-3-yn-2-yl moiety, contribute to its unique chemical properties and make it a subject of interest for further research and development.

The tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate structure combines aromatic and alkyne functionalities, which are known to play crucial roles in modulating biological pathways. The 4-methoxy group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, while the tert-butyl group provides steric hindrance that can influence binding interactions with biological targets. These structural elements make the compound a promising candidate for drug discovery programs targeting various diseases.

In recent years, there has been a growing interest in carbamate derivatives due to their ability to act as modulators of enzyme activity and receptor binding. The N-substituted carbamate moiety in this compound is particularly noteworthy, as it has been shown to interact with biological targets in ways that can lead to therapeutic effects. For instance, carbamates have been explored as inhibitors of kinases and other enzymes involved in cancer progression. The presence of the 2-methylbut-3-yn-2-yl group adds an additional layer of complexity, potentially enabling post-synthetic modifications that could enhance specificity or bioavailability.

One of the most exciting aspects of tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate is its potential application in the development of novel therapeutic agents. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors that are implicated in inflammatory diseases, neurodegenerative disorders, and metabolic conditions. The compound's ability to modulate these targets could lead to the discovery of new treatments that address unmet medical needs.

The synthesis of tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-y)phenylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group necessitates protective group strategies to prevent unwanted side reactions, while the alkyne functionality must be handled under conditions that prevent over-addition or polymerization. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and precision.

From a medicinal chemistry perspective, the structural diversity of tert-butyl N-4-methoxy - 2-( 2 -methylbut - 3 -yn - 2 - yl ) phen yl carbamate offers numerous opportunities for optimization. By modifying substituents such as the 4-methoxy group or introducing additional functional groups, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This approach is often employed in drug discovery pipelines to identify lead compounds with improved efficacy and reduced toxicity.

The pharmacological profile of tert-butyl N - 4 - methoxy - 2 - ( 2 -methylbut - 3 - yn - 2 - yl ) phen yl carbamate is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors. For example, it has been hypothesized that this compound could interfere with signaling pathways involved in cell proliferation or inflammation. Such activities make it a valuable tool for researchers studying disease mechanisms and developing new therapeutic strategies.

In conclusion, Tert-butyl N - 4 - methoxy - 2 - ( 2 -methylbut - 3 - yn - 2 - yl ) phen yl carbamate (CAS No .2228236—54—0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas . Its unique structural features , combined with its observed biological activities , make it an attractive candidate for further research . As our understanding of its mechanisms of action continues to grow , so too will its promise as a tool for drug development .

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